

Application Notes and Protocols: Development of Tiger17-Loaded Electrospun Nanofibrous Mats

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Compound of Interest

Compound Name: *Tiger17*

Cat. No.: *B15542187*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiger17, a synthetic 11-amino acid peptide, has demonstrated significant potential in promoting wound healing.[1][2] Its mechanism of action involves stimulating the production of crucial growth factors like Transforming Growth Factor-beta (TGF- β) and modulating the inflammatory response, which collectively accelerate tissue regeneration.[3] Electrospinning is a versatile technique used to fabricate nanofibrous scaffolds that mimic the native extracellular matrix (ECM), providing an ideal environment for cell attachment, proliferation, and differentiation.[4] [5] Loading **Tiger17** into electrospun nanofibrous mats made from biocompatible polymers such as Polycaprolactone (PCL) and Cellulose Acetate (CA) offers a promising strategy for developing advanced wound dressings that provide sustained local delivery of the therapeutic peptide.[6][7]

These application notes provide a comprehensive overview of the development of **Tiger17**-loaded electrospun nanofibrous mats, including detailed experimental protocols and characterization data.

I. Materials and Methods

Materials

- Polycaprolactone (PCL)
- Cellulose Acetate (CA)
- **Tiger17** Peptide (c[WCKPKPKPRCH-NH₂])
- Solvents: Acetone, N,N-Dimethylformamide (DMF), Chloroform (CDCl₃)
- Phosphate Buffered Saline (PBS)
- Human Keratinocytes (HaCaT cells)
- Human Dermal Fibroblasts (HDFs)
- Cell Culture Media and Reagents

Preparation of Electrospinning Solutions

A blended solution of PCL and CA is prepared to achieve a final polymer concentration suitable for electrospinning. A common ratio for the polymer blend is a 3:1 (w/w) of 14% PCL to 10% CA.^[6]

Protocol:

- Prepare a 14% (w/v) PCL solution by dissolving PCL in a suitable solvent system (e.g., Chloroform:DMF).
- Prepare a 10% (w/v) CA solution by dissolving CA in a suitable solvent system (e.g., Acetone:DMF).
- Mix the PCL and CA solutions at a 3:1 ratio to obtain the final polymer blend solution.
- Add **Tiger17** to the polymer solution at the desired concentration (e.g., 0.1% w/w of the total polymer weight) and stir until a homogenous solution is obtained.

Electrospinning Process

The **Tiger17**-loaded polymer solution is electrospun to fabricate nanofibrous mats. The process parameters need to be optimized to obtain uniform, bead-free nanofibers.

Protocol:

- Load the **Tiger17**-polymer solution into a syringe fitted with a metallic needle.
- Set up the electrospinning apparatus with a grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil).
- Apply a high voltage to the needle tip.
- Pump the solution at a constant flow rate.
- Collect the nanofibers on the collector.
- Dry the nanofibrous mats under vacuum to remove any residual solvent.

Table 1: Electrospinning Parameters for PCL/CA Nanofibers

Parameter	Value	Reference
Polymer Ratio (PCL:CA)	14%:10% wt (3:1)	[6]
Applied Voltage	24.7 kV	[6]
Flow Rate	3.2 mL/h	[6]
Needle-to-Collector Distance	21 cm	[6]

Characterization of Nanofibrous Mats

The fabricated mats are characterized for their physicochemical properties.

1.4.1 Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and determine the diameter of the electrospun nanofibers.

Protocol:

- Mount a small section of the nanofibrous mat on an SEM stub using double-sided carbon tape.
- Sputter-coat the sample with a conductive material (e.g., gold or platinum).
- Image the sample using an SEM.
- Measure the diameter of at least 100 individual fibers from the SEM images using image analysis software (e.g., ImageJ) to determine the average fiber diameter and distribution.

1.4.2 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of the polymer and the encapsulated peptide and to identify any potential chemical interactions.

Protocol:

- Obtain FTIR spectra of the pure polymers (PCL, CA), pure **Tiger17**, and the **Tiger17**-loaded nanofibrous mat.
- Analyze the spectra for characteristic peaks of each component and any shifts that may indicate interactions.

1.4.3 Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and miscibility of the components in the nanofibers.

Protocol:

- Perform TGA by heating the samples from room temperature to a high temperature (e.g., 600°C) at a constant heating rate in a nitrogen atmosphere.
- Perform DSC by heating the samples, followed by cooling and a second heating cycle to determine the glass transition temperature (T_g), melting temperature (T_m), and crystallinity.

1.4.4 Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) of **Tiger17** in the nanofibers is determined to quantify the amount of peptide successfully loaded.

Protocol:

- Weigh a known amount of the **Tiger17**-loaded nanofibrous mat.
- Dissolve the mat in a suitable solvent that dissolves both the polymers and the peptide.
- Quantify the amount of **Tiger17** in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a UV-Vis spectrophotometer with a standard curve.
- Calculate the EE% using the following formula: $EE\% = (\text{Actual amount of } \mathbf{Tiger17} \text{ in nanofibers} / \text{Theoretical amount of } \mathbf{Tiger17}) \times 100$

In-Vitro Release Study

The release profile of **Tiger17** from the nanofibrous mats is evaluated in a simulated physiological environment.

Protocol:

- Cut a known weight of the **Tiger17**-loaded nanofibrous mat into small pieces.
- Immerse the samples in a known volume of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C with gentle agitation.
- At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
- Quantify the concentration of **Tiger17** in the collected aliquots using HPLC or a suitable protein assay.
- Calculate the cumulative percentage of **Tiger17** released over time.

II. Biological Assays

Cell Proliferation Assay

The effect of the released **Tiger17** on the proliferation of skin cells (keratinocytes and fibroblasts) is assessed.

Protocol:

- Seed HaCaT cells or HDFs in 96-well plates at a suitable density.
- After 24 hours, replace the medium with a medium containing different concentrations of **Tiger17** released from the nanofibrous mats (collected from the in-vitro release study) or with standard **Tiger17** solutions.
- Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
- Assess cell proliferation using a standard assay such as the MTT or WST-1 assay.
- Measure the absorbance at the appropriate wavelength and calculate the percentage of cell proliferation relative to the control (cells treated with a medium without **Tiger17**).

Cell Migration (Scratch) Assay

The ability of **Tiger17** to promote the migration of skin cells is evaluated using a scratch assay.

Protocol:

- Grow HaCaT cells or HDFs to confluence in 6-well plates.
- Create a "scratch" or a cell-free gap in the confluent monolayer using a sterile pipette tip.
- Wash the wells with PBS to remove detached cells.
- Add a medium containing the released **Tiger17** or standard **Tiger17** solutions.
- Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
- Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.

III. Data Presentation

Table 2: Physicochemical Characterization of **Tiger17**-Loaded Nanofibrous Mats

Parameter	Result
Average Fiber Diameter	194 - 278 nm[8]
Morphology	Bead-free, uniform fibers[8]
Encapsulation Efficiency	Data not available in the provided search results
Thermal Decomposition (TGA)	Data not available in the provided search results
Glass Transition Temp. (DSC)	Data not available in the provided search results

Table 3: In-Vitro Release Profile of **Tiger17** from Nanofibrous Mats

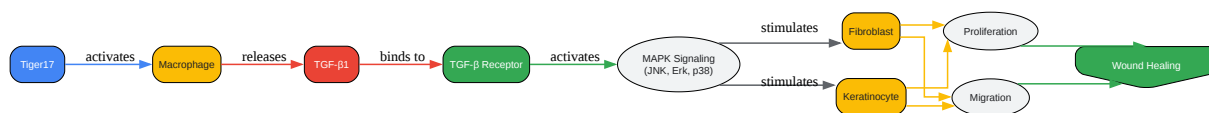
Time (hours)	Cumulative Release (%)
1	Data not available in the provided search results
6	Data not available in the provided search results
12	Data not available in the provided search results
24	Data not available in the provided search results
48	Data not available in the provided search results
72	Data not available in the provided search results

Table 4: Biological Activity of **Tiger17**

Assay	Cell Type	Tiger17 Concentration (µg/mL)	Result (Increase in Proliferation/Migration)	Reference
Proliferation	HaCaT	2.5	20%	[3]
5	60%	[3]		
10	110%	[3]		
20	200%	[3]		
Proliferation	HSFs	2.5	15%	[3]
5	40%	[3]		
10	60%	[3]		
20	95%	[3]		
Migration	HaCaT	20	Significant increase after 24h	[3]

IV. Visualizations

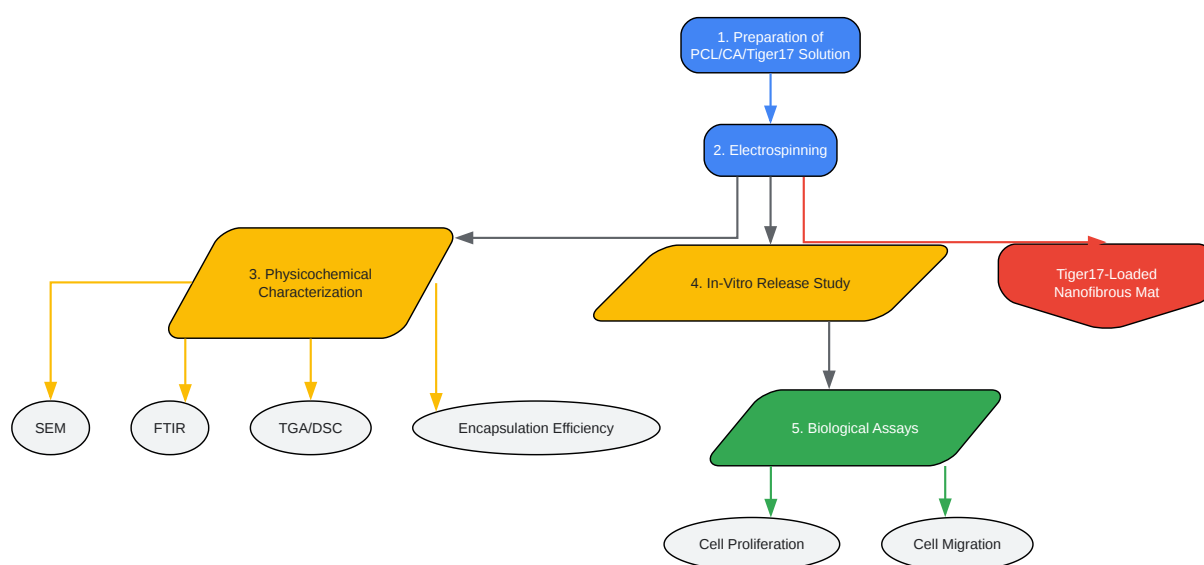
Signaling Pathway of Tiger17 in Wound Healing



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Caption: **Tiger17** signaling pathway in wound healing.

Experimental Workflow for Developing Tiger17-Loaded Nanofibrous Mats



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Caption: Workflow for **Tiger17**-loaded mat development.

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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Marta A. Teixeira - Google Scholar [scholar.google.co.in]
- 6. TGF- β^2 Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Growth factor delivery through electrospun nanofibers in scaffolds for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust quantitative scratch assay - PMC [pmc.ncbi.nlm.nih.gov]
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